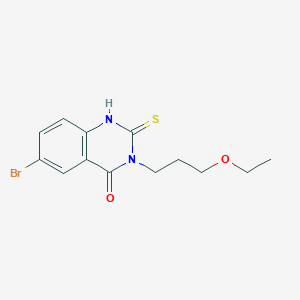
6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinones are a class of organic compounds with a quinazoline core structure. They have a wide range of biological activities and are used in medicinal chemistry . The compound you mentioned has a bromo, ethoxypropyl, and mercapto substituents, which could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of a compound like this would involve a quinazoline core with various substituents. The bromo, ethoxypropyl, and mercapto groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, depending on their substituents. They can participate in reactions such as alkylation, acylation, and various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
The synthesis of heterocyclic systems involving the condensation of amino-mercapto-triazoles with various bromo-compounds, including bromoquinazolinones, has been explored for their antibacterial activities. The structures of synthesized compounds were confirmed using analytical techniques, and their antibacterial properties were evaluated, showcasing the importance of these compounds in developing new antibacterial agents (Hui et al., 2000).
Research on improving the synthesis of key intermediates in drug discoveries has highlighted the use of a telescoping process to reduce isolation steps and increase yields, demonstrating the compound's role in enhancing drug development processes (Nishimura & Saitoh, 2016).
A study on the one-pot synthesis of quinazolinones under microwave irradiation and solvent-free conditions used related bromoquinazolinone derivatives, emphasizing the efficiency of this method in synthesizing pharmacologically relevant molecules (Mohammadi & Hossini, 2011).
Anticonvulsant Agents
- Quinazolinone derivatives have been synthesized and evaluated for anticonvulsant activities, with some compounds showing significant activity against seizures in experimental models. This research demonstrates the potential of these compounds in developing new treatments for epilepsy (Ugale et al., 2012).
Antioxidant Properties
- The synthesis and characterization of various bromoquinazolinone derivatives have been explored, with a focus on their potential pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial actions. This indicates the broad spectrum of biological activities that these compounds might possess (Rajveer et al., 2010).
Anticancer Activity
- The development of anticancer agents utilizing bromoquinazolinone derivatives showcases the compound's relevance in synthesizing active pharmaceutical ingredients for cancer treatment. A large-scale process for manufacturing an anticancer agent highlights the practical applications of these compounds in the pharmaceutical industry (Malmgren et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-2-18-7-3-6-16-12(17)10-8-9(14)4-5-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGQBRZNELVHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

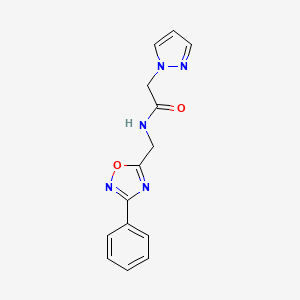
![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)
![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)
![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)
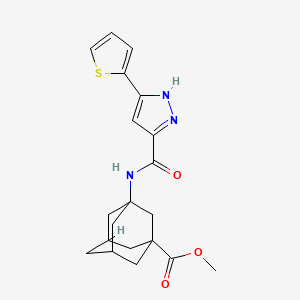
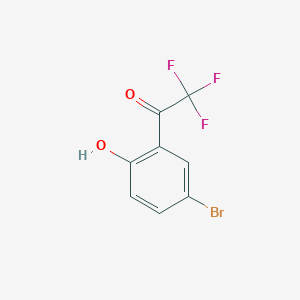

![methyl 3-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2987887.png)
![2-furyl-N-{2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2987888.png)
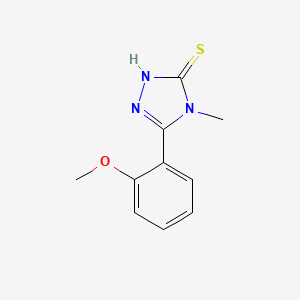
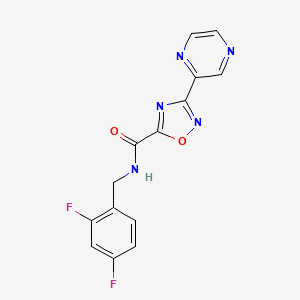
![2,4-dichloro-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2987891.png)